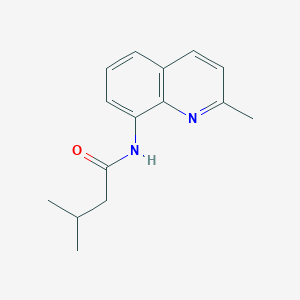![molecular formula C26H24ClN3O2 B243826 2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243826.png)
2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase enzyme. Aurora A is involved in cell division and is overexpressed in various types of cancer, making it an attractive target for cancer therapy.
Mecanismo De Acción
2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide targets the Aurora A kinase enzyme, which is involved in cell division and is overexpressed in various types of cancer. By inhibiting Aurora A, 2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide disrupts cell division and induces cell death in cancer cells. In addition, 2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Biochemical and Physiological Effects
2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit tumor growth and angiogenesis in preclinical models. However, 2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide may also have off-target effects on other kinases, leading to potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide is a potent and selective inhibitor of Aurora A kinase, making it a valuable tool for studying the role of Aurora A in cancer and other diseases. However, 2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide may have off-target effects on other kinases, which should be taken into consideration when interpreting experimental results.
Direcciones Futuras
For 2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide research include investigating its potential as a combination therapy with other cancer treatments, as well as exploring its efficacy in other cancer types. In addition, further research is needed to better understand the off-target effects of 2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide and to develop more selective Aurora A kinase inhibitors.
Métodos De Síntesis
The synthesis of 2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide involves multiple steps, starting with the reaction of 4-chloro-2-nitroaniline with 4-aminophenylpiperazine to form 2-(4-(4-aminophenyl)piperazin-1-yl)-4-chloronitrobenzene. This intermediate is then reduced to 2-(4-(4-aminophenyl)piperazin-1-yl)-4-chloroaniline, which is further reacted with 4-(2-bromoacetyl)phenylboronic acid to form 2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been extensively studied in preclinical and clinical settings as a potential cancer therapeutic. It has shown promising results in inhibiting tumor growth in various cancer types, including breast, lung, and colon cancer. In addition, 2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Propiedades
Fórmula molecular |
C26H24ClN3O2 |
|---|---|
Peso molecular |
445.9 g/mol |
Nombre IUPAC |
2-chloro-N-[4-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C26H24ClN3O2/c27-24-9-5-4-8-23(24)26(32)28-21-11-13-22(14-12-21)29-16-18-30(19-17-29)25(31)15-10-20-6-2-1-3-7-20/h1-15H,16-19H2,(H,28,32)/b15-10+ |
Clave InChI |
CFYJMTANOLXFMY-XNTDXEJSSA-N |
SMILES isomérico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)/C=C/C4=CC=CC=C4 |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C=CC4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243743.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243744.png)

![4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B243746.png)

![2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243748.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243749.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide](/img/structure/B243750.png)
![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B243756.png)

![2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B243763.png)
![N-[3-(butanoylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243764.png)
![5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide](/img/structure/B243765.png)
